Tautomeric Identity Drives Distinct Target Engagement: 2H-Indazole vs. 1H-Indazole Selectivity
2,6-Dimethyl-5-nitro-2H-indazole exists in the 2H-indazole tautomeric form, whereas the widely available 5-nitroindazole reference standard (CAS 5401-94-5) is the 1H-tautomer. This tautomeric difference directly affects biological target recognition: the 2H-indazole scaffold is preferred in certain NOS inhibitor series, while 1H-indazoles show distinct MAO-B pharmacology. The target compound demonstrates cellular iNOS inhibition with an IC50 of 36,300 nM in LPS-stimulated mouse BV2 cells [1], whereas 5-nitro-1H-indazole exhibits MAO-B inhibition with an IC50 of 2,500 nM in human recombinant enzyme assays [2]. Procuring the incorrect tautomer would lead to evaluation against the wrong primary target and invalidate comparative studies.
| Evidence Dimension | Cellular iNOS inhibition vs. Recombinant MAO-B inhibition |
|---|---|
| Target Compound Data | IC50 = 36,300 nM |
| Comparator Or Baseline | 5-nitro-1H-indazole: IC50 = 2,500 nM (MAO-B) |
| Quantified Difference | Different primary targets; 14.5-fold difference in potency against respective targets |
| Conditions | Target: LPS-stimulated mouse BV2 cells (iNOS, Griess assay); Comparator: Human recombinant MAO-B (p-tyramine substrate) |
Why This Matters
This differentiation matters because the 2H-tautomer engages NOS-related pathways while the 1H-tautomer preferentially inhibits MAO-B, making them non-interchangeable in neuroinflammation or antiparasitic research programs.
- [1] BindingDB. BDBM50359856 (CHEMBL1926708): 2,6-dimethyl-5-nitro-2H-indazole. iNOS (Mouse) Cellular Inhibition Data. Accessed April 2026. View Source
- [2] BindingDB. BDBM50304144 (CHEMBL165372): 5-nitro-1H-indazole. MAO-B (Human) Inhibition Data. Accessed April 2026. View Source
